molecular formula C21H29NO3 B4111255 N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide

N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide

Cat. No.: B4111255
M. Wt: 343.5 g/mol
InChI Key: AKBKORLAHJVRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide, also known as ACPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process, and its mechanism of action and biochemical effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to act through the modulation of glutamate receptors. Glutamate is a neurotransmitter that plays a key role in synaptic transmission in the brain, and this compound has been shown to modulate the activity of both ionotropic and metabotropic glutamate receptors. This modulation can lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate receptors, this compound has been shown to modulate the activity of other neurotransmitter systems, including GABA, dopamine, and serotonin. This compound has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to study the effects of glutamate receptor modulation in a variety of experimental systems. However, the complexity of its synthesis and the need for careful purification can make it difficult to obtain in large quantities. Additionally, this compound has a relatively short half-life, which can limit its use in some experimental systems.

Future Directions

There are several future directions for research on N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been investigated for its potential as a treatment for addiction, with studies showing that it can reduce drug-seeking behavior in animal models of addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.

Scientific Research Applications

N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to have anticonvulsant and analgesic effects.

Properties

IUPAC Name

N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-24-18-2-4-19(5-3-18)25-7-6-20(23)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h2-5,15-17H,6-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBKORLAHJVRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.